2-Chloro-6-(2-methoxyethoxy)-quinoline
Overview
Description
2-Chloro-6-(2-methoxyethoxy)-quinoline: is a heterocyclic aromatic compound that features a quinoline core substituted with a chloro group at the 2-position and a 2-methoxyethoxy group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-methoxyethoxy)-quinoline typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the core structure.
Chlorination: The 2-position of quinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.
Etherification: The 6-position is then functionalized with a 2-methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology and Medicine:
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives exhibit anticancer activity.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments.
Pharmaceuticals: Incorporated into pharmaceutical formulations for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-methoxyethoxy)-quinoline involves its interaction with biological targets such as enzymes and receptors. The chloro and 2-methoxyethoxy groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the 2-methoxyethoxy group, resulting in different biological activity.
6-Methoxyquinoline: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-6-methylquinoline: Substituted with a methyl group instead of a 2-methoxyethoxy group, leading to variations in its chemical properties.
Uniqueness: 2-Chloro-6-(2-methoxyethoxy)-quinoline is unique due to the presence of both the chloro and 2-methoxyethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-6-(2-methoxyethoxy)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-15-6-7-16-10-3-4-11-9(8-10)2-5-12(13)14-11/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIHLUNRWYWTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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